molecular formula C11H11NO2 B13128277 (5-Methoxyisoquinolin-1-yl)methanol

(5-Methoxyisoquinolin-1-yl)methanol

Cat. No.: B13128277
M. Wt: 189.21 g/mol
InChI Key: MFYVUUAITRBGNA-UHFFFAOYSA-N
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Description

(5-Methoxyisoquinolin-1-yl)methanol is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a methoxy group at the 5-position and a hydroxymethyl group at the 1-position of the isoquinoline ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxyisoquinolin-1-yl)methanol typically involves the regioselective metalation of methoxy-substituted isoquinolines. One common method is the use of the Knochel–Hauser base, which allows for the selective metalation at the C-1 position. This is followed by trapping with aromatic aldehydes to yield aryl(isoquinolin-1-yl)carbinols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxyisoquinolin-1-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding methoxyisoquinoline.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (5-Methoxyisoquinolin-1-yl)carboxylic acid.

    Reduction: Formation of (5-Methoxyisoquinoline).

    Substitution: Formation of various substituted isoquinolines depending on the reagents used.

Scientific Research Applications

(5-Methoxyisoquinolin-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Methoxyisoquinolin-1-yl)methanol involves its interaction with various molecular targets and pathways. The methoxy and hydroxymethyl groups play a crucial role in its reactivity and binding affinity to biological targets. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (1-Methoxyisoquinolin-3-yl)methanol: Similar structure but with the methoxy group at the 1-position and hydroxymethyl group at the 3-position.

    (6-Methoxyisoquinolin-1-yl)methanol: Similar structure but with the methoxy group at the 6-position.

    (5-Methoxyquinoline): Similar structure but without the hydroxymethyl group.

Uniqueness

(5-Methoxyisoquinolin-1-yl)methanol is unique due to the specific positioning of the methoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other isoquinoline derivatives .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(5-methoxyisoquinolin-1-yl)methanol

InChI

InChI=1S/C11H11NO2/c1-14-11-4-2-3-8-9(11)5-6-12-10(8)7-13/h2-6,13H,7H2,1H3

InChI Key

MFYVUUAITRBGNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2CO

Origin of Product

United States

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